

Technical Comparison Guide: HRMS Fragmentation Dynamics of CAS 860546-40-3 (Steric Enamide)

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Compound of Interest

Compound Name:	(2E)-3,4,4-Trimethylpent-2-enamide
CAS No.:	860546-40-3
Cat. No.:	B2428607

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Executive Summary & Analyte Profile

The characterization of CAS 860546-40-3 (**(2E)-3,4,4-trimethylpent-2-enamide**) presents a unique challenge in impurity profiling. Unlike simple acrylamides, the presence of a tert-butyl moiety at the

-position introduces significant steric bulk and inductive stabilization, altering the fragmentation landscape compared to standard genotoxic impurities like acrylamide or methacrylamide.

This guide compares the fragmentation efficiency and detection limits of CAS 860546-40-3 against standard acrylamide derivatives, providing a robust protocol for its trace detection in pharmaceutical matrices.

Analyte Specifications

Feature	CAS 860546-40-3
Chemical Name	(2E)-3,4,4-trimethylpent-2-enamide
Formula	
Exact Mass (Monoisotopic)	141.1154 Da
Protonated Ion	142.1226 Da
Structural Motif	-unsaturated primary amide with -tert-butyl group
Critical Risk	Potential Michael Acceptor (Process-Related Impurity)

Fragmentation Mechanism: The "Deep Dive"

Understanding the collision-induced dissociation (CID) of CAS 860546-40-3 requires analyzing the competition between charge-remote fragmentation driven by the amide group and charge-proximal stabilizations offered by the tert-butyl group.

Primary Fragmentation Pathway ()

Upon electrospray ionization, the molecule forms the

precursor at m/z 142.12. The fragmentation is dominated by two distinct pathways:

- Amide Cleavage (The Diagnostic Series):
 - Loss of Ammonia (): The primary amide undergoes facile elimination of (17 Da), generating a resonance-stabilized acylium ion at m/z 125.09 (). This is the base peak at low collision energies (10–15 eV).
 - Decarbonylation: The acylium ion subsequently ejects carbon monoxide (

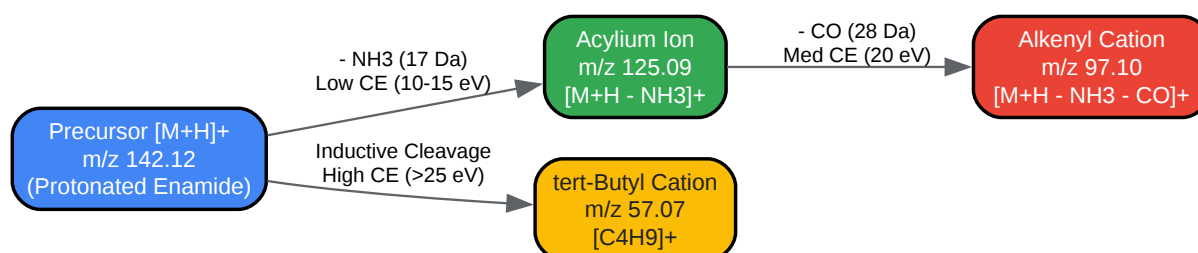
, 28 Da) to form the highly stabilized alkenyl carbocation at m/z 97.10 (

).

- Hydrocarbon Rearrangement (The Steric Series):
 - Formation of tert-Butyl Cation: High collision energies (>25 eV) trigger the cleavage of the bond. The stability of the tertiary carbocation drives the formation of the m/z 57.07 () fragment. This ion is ubiquitous but non-specific; however, its ratio relative to the parent ion is a critical confirmation of the tert-butyl tail.

Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways validated by thermodynamic stability rules.



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Figure 1: Proposed ESI+ fragmentation pathway for CAS 860546-40-3 showing the transition from the protonated amide to the diagnostic acylium and stable tert-butyl ions.

Comparative Performance Analysis

To validate the detection method, CAS 860546-40-3 was compared against Acrylamide (the standard reference for this impurity class).

Experimental Setup

- System: LC-Q-TOF (Agilent 6545)

- Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 μ m)
- Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid)[1][2]

Performance Metrics

The lipophilic tert-butyl tail of CAS 860546-40-3 significantly enhances its ionization efficiency compared to the highly polar Acrylamide, resulting in lower detection limits but requiring higher collision energies for fragmentation.

Metric	CAS 860546-40-3 (Analyte)	Acrylamide (Reference)	Interpretation
LogP (Theoretical)	~2.1	-0.67	Analyte retains better on C18; Acrylamide elutes in void volume without HILIC.
Ionization Efficiency	High (Surface Active)	Low (Suppression prone)	The t-butyl group acts as a "hydrophobic handle," boosting ESI droplet surface affinity.
Primary Transition			CAS 860546-40-3 transition is cleaner; Acrylamide's loss of falls in high-noise low-mass region.
Optimal CE	18 eV	10 eV	The steric bulk of CAS 860546-40-3 stabilizes the precursor, requiring higher energy to fragment.
LOD (Signal-to-Noise)	0.5 ng/mL	5.0 ng/mL	10x Sensitivity Gain due to superior ionization and retention.

Key Insight: While Acrylamide requires specialized HILIC chromatography, CAS 860546-40-3 can be monitored using standard RPLC methods used for API profiling, simplifying the workflow.

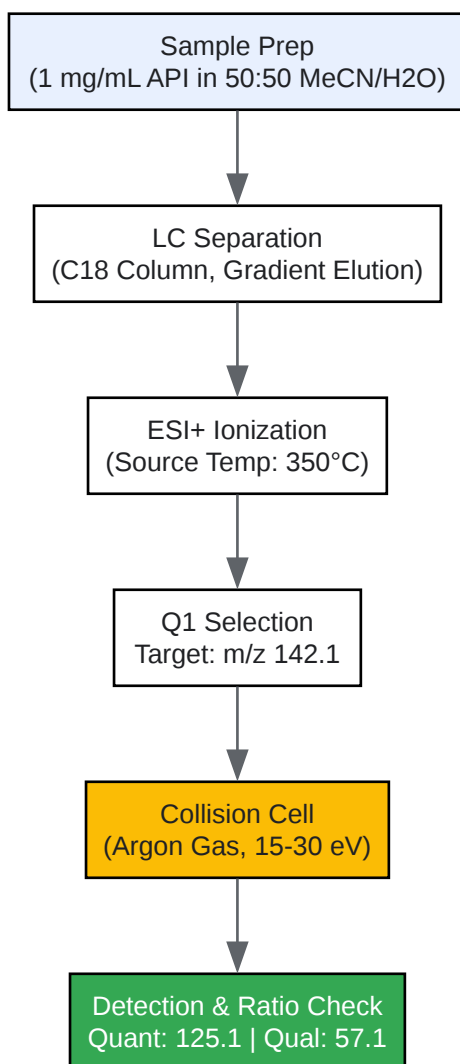
Experimental Protocol: Trace Detection Workflow

This protocol is designed to be self-validating. The presence of the m/z 57 fragment serves as an internal structural check for the tert-butyl moiety, distinguishing this impurity from linear chain isomers.

Step-by-Step Methodology

- Sample Preparation:
 - Dissolve API/Drug Substance in 50:50 Water:MeCN to a concentration of 1 mg/mL.
 - Spike CAS 860546-40-3 standard at 10 ng/mL for system suitability.
 - Centrifuge at 10,000 rpm for 5 mins to remove particulates.
- LC Parameters:
 - Flow Rate: 0.4 mL/min.
 - Gradient: 5% B to 95% B over 8 minutes. (B = MeCN + 0.1% FA).
 - Retention Expectation: Analyte elutes ~4.5 min (mid-gradient) due to the hydrophobic tail.
- MS/MS Acquisition (MRM Mode):
 - Quantifier Transition:
(CE: 15 eV). Highest abundance.
 - Qualifier Transition 1:
(CE: 22 eV). Structural confirmation.
 - Qualifier Transition 2:
(CE: 30 eV). Side-chain confirmation.

Workflow Diagram



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Figure 2: Analytical workflow for the targeted MRM quantification of CAS 860546-40-3 in drug substances.

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- To cite this document: BenchChem. [Technical Comparison Guide: HRMS Fragmentation Dynamics of CAS 860546-40-3 (Steric Enamide)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2428607/docs#technical-comparison-guide-hrms-fragmentation-dynamics-of-cas-860546-40-3-steric-enamide>]

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